molecular formula C9H12BrNS B15256502 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B15256502
M. Wt: 246.17 g/mol
InChI Key: MBRLIKKHCYJMPM-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a cyclobutylmethyl group bearing a bromomethyl moiety. The thiazole ring (C₃H₃NS) provides aromaticity and electronic diversity, while the cyclobutyl group introduces steric bulk and conformational rigidity.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c10-7-9(2-1-3-9)6-8-11-4-5-12-8/h4-5H,1-3,6-7H2

InChI Key

MBRLIKKHCYJMPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC=CS2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethylcyclobutyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethylcyclobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group in 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. This reaction is critical for functionalizing the compound with various nucleophiles, such as amines, alcohols, or thiols, leading to diverse derivatives.

Key Reaction Types :

  • Ammonolysis : Replacement of Br with NH₂ groups via reaction with ammonia or primary/secondary amines.

  • Alkoxylation : Reaction with alcohols or alkoxide ions to introduce ether linkages.

  • Thiolation : Substitution with thiols (R-SH) to form sulfide bonds.

Mechanism :
The bromomethyl group’s C-Br bond is polarized, making the carbon susceptible to nucleophilic attack. The cyclobutyl ring’s ring strain may stabilize transition states, enhancing reactivity .

Nucleophilic Substitution Pathways

The bromomethyl group’s reactivity is influenced by:

  • Steric effects : Proximity to the cyclobutyl ring may hinder nucleophilic attack.

  • Electron-withdrawing effects : The thiazole ring’s electron-withdrawing groups may polarize the C-Br bond, facilitating substitution .

NucleophileProduct TypeReaction Conditions
Amine (R-NH₂)Aminomethyl derivativesDMF, 60–80°C, 2–4 hours
Alcohol (R-OH)Alkoxymethyl derivativesTHF, NaH, 0°C to rt
Thiol (R-SH)Thiomethyl derivativesMeOH, rt, catalytic NaOH

Comparison with Structurally Similar Compounds

CompoundSubstituent DifferencesReactivity Trends
4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazoleThiazole substituted at position 4Higher steric hindrance due to cyclobutyl proximity
5-(Bromomethyl)-2-methyl-1,3-thiazoleMethyl group at position 2Faster substitution due to less steric bulk
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazoleChlorine instead of bromineSlower substitution (weaker leaving group)

Spectral and Structural Confirmation

Key spectral data for analogous thiazole derivatives include:

  • ¹H NMR : Singlets for thiazole protons (e.g., S–C=CH at ~6.96 ppm) and cyclobutyl CH₂ groups .

  • ¹³C NMR : Resonances for C–S (~100–138 ppm) and C=N (~166–168 ppm) .

Scientific Research Applications

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound with a cyclobutyl group, a bromomethyl substituent, and a thiazole ring. The molecular formula is C9H12BrNOSC_9H_{12}BrNOS and the molecular weight is approximately 232.14 g/mol. Research indicates that this compound possesses potential biological activities, specifically antibacterial and antiviral properties, making it a candidate for pharmaceutical research. The compound's mechanism of action likely involves interactions with specific biological targets, where the bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.

Applications

This compound has several applications across various fields:

  • Pharmaceutical Research It serves as an intermediate in synthesizing novel therapeutic agents targeting various diseases. The thiazole ring is known for interacting with biological targets, potentially modulating enzyme activities and influencing signal transduction pathways.
  • Agrochemicals The compound can be used in synthesizing pesticides or herbicides with enhanced efficacy.
  • Material Science It acts as a building block for creating new polymers or materials with specific properties.
  • Chemical Research It serves as a building block for synthesizing more complex thiazole derivatives.

Studies on the interactions of this compound with biological molecules are essential for understanding its mechanism of action. The compound's ability to form covalent bonds through its bromomethyl group allows it to interact with nucleophilic amino acids in proteins, which can lead to enzyme inhibition or modification of signaling pathways, crucial for assessing its therapeutic potential.

Structural Similarity

What sets this compound apart is its unique combination of a cyclobutyl group, a bromomethyl substituent, and a thiazole ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities that may not be present in structurally similar compounds. Other compounds that share structural similarities with this compound include:

  • Thiazole derivatives
  • Cyclobutyl derivatives
  • Bromomethyl compounds

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA. The thiazole ring can also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features References
This compound C₈H₁₁BrNS ~233 (calculated) Thiazole, cyclobutyl, bromomethyl Steric bulk, electrophilic reactivity -
2-(Bromomethyl)-1,3-thiazole C₄H₄BrNS 178.05 Thiazole, bromomethyl Simpler structure, high reactivity
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole C₈H₁₁BrN₂S 247.16 Thiadiazole, cyclobutyl, bromomethyl Thiadiazole core, altered electronic properties
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide C₆H₉Br₂NS 287.01 Thiazole, bromomethyl, dimethyl, hydrobromide Enhanced solubility, steric hindrance
2-(Bromomethyl)-1,3-benzothiazole C₈H₆BrNS 228.11 Benzothiazole, bromomethyl Extended aromatic system
Key Observations:
  • Electronic Properties : The thiadiazole derivative (C₈H₁₁BrN₂S) exhibits distinct electronic behavior due to its nitrogen-rich core, which may enhance hydrogen bonding in biological systems .
  • Solubility : Hydrobromide salts (e.g., C₆H₉Br₂NS) show improved aqueous solubility compared to neutral bromomethyl-thiazoles .

Biological Activity

The compound 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant literature, synthesizing findings from various studies, and presenting data tables for clarity.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocycles containing sulfur and nitrogen, which contribute to their biological activity. Research indicates that thiazole derivatives can exhibit a wide range of effects including:

  • Antimicrobial Activity : Effective against bacteria and fungi.
  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Reduction of inflammation markers.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Thiazole Derivative A150–200S. aureus, E. coli
Thiazole Derivative B50–75Candida albicans

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds. The presence of functional groups significantly influences antimicrobial potency, with modifications leading to enhanced activity against certain strains .

Anticancer Activity

Research has highlighted the potential anticancer properties of thiazole derivatives. For example, studies have demonstrated that thiazole-based compounds can inhibit DNA topoisomerases, crucial enzymes in DNA replication and repair processes in cancer cells.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Thiazole Derivative C0.78MCF-7 (Breast Cancer)
Thiazole Derivative D0.62HCT116 (Colon Cancer)

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles can often be correlated with their structural features. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : Electron-withdrawing or donating groups can enhance or diminish activity.
  • Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that specific modifications led to significant improvements in MIC values compared to standard antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives using various cancer cell lines. The study found that certain compounds exhibited potent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

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